molecular formula C20H19NO3 B4846199 2-[3-(2-Prop-2-enylphenoxy)propyl]isoindole-1,3-dione

2-[3-(2-Prop-2-enylphenoxy)propyl]isoindole-1,3-dione

Cat. No.: B4846199
M. Wt: 321.4 g/mol
InChI Key: CSFDCBJOUAWTSM-UHFFFAOYSA-N
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Description

2-[3-(2-Prop-2-enylphenoxy)propyl]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(2-Prop-2-enylphenoxy)propyl]isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Another method involves the reaction of 2-iodobenzamides with PPh3, I2, and HCOOH catalyzed by Pd(OAc)2 and triethylamine in toluene at reflux .

Industrial Production Methods: Industrial production methods for isoindoline-1,3-diones often focus on green chemistry principles. One such method involves solventless conditions and simple heating, which are both environmentally friendly and efficient . This approach not only reduces the use of harmful solvents but also simplifies the purification process.

Chemical Reactions Analysis

Types of Reactions: 2-[3-(2-Prop-2-enylphenoxy)propyl]isoindole-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups in the compound .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or electrophiles like alkyl halides .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-[3-(2-Prop-2-enylphenoxy)propyl]isoindole-1,3-dione include other isoindoline-1,3-dione derivatives such as 2-(3-chloropropyl)isoindole-1,3-dione and 2-(3-iodopropyl)isoindole-1,3-dione . These compounds share the same core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity.

Uniqueness: What sets this compound apart from its similar compounds is its unique substituent, the 2-prop-2-enylphenoxy group.

Properties

IUPAC Name

2-[3-(2-prop-2-enylphenoxy)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-2-8-15-9-3-6-12-18(15)24-14-7-13-21-19(22)16-10-4-5-11-17(16)20(21)23/h2-6,9-12H,1,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFDCBJOUAWTSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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